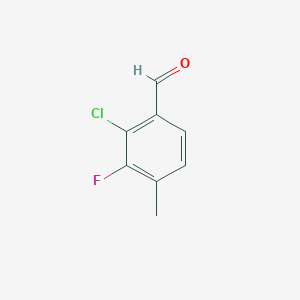![molecular formula C12H11F3N2O B13897139 {4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl}methanol](/img/structure/B13897139.png)
{4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl}methanol is a compound that features an imidazole ring substituted with a trifluoromethyl group and a phenylmethanol moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts . Another approach uses a [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as microwave-assisted synthesis or solvent-free conditions to enhance yield and efficiency . The use of catalytic systems and optimized reaction conditions ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
{4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl}methanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of {4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting enzyme activity, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug containing an imidazole ring.
Metronidazole: A bactericidal agent with an imidazole core.
Uniqueness
{4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl}methanol is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound in drug development and other applications .
Eigenschaften
Molekularformel |
C12H11F3N2O |
|---|---|
Molekulargewicht |
256.22 g/mol |
IUPAC-Name |
[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methanol |
InChI |
InChI=1S/C12H11F3N2O/c1-17-6-10(12(13,14)15)16-11(17)9-4-2-8(7-18)3-5-9/h2-6,18H,7H2,1H3 |
InChI-Schlüssel |
ATZWHYBBOBJZFI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N=C1C2=CC=C(C=C2)CO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13897069.png)


![7-(3,4-Dimethoxyphenyl)-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13897090.png)


![Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13897121.png)


![5-Fluoro-4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B13897141.png)

![2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine](/img/structure/B13897155.png)

